molecular formula C13H10BrF B14769415 3-Bromo-5-fluoro-4'-methyl-1,1'-biphenyl

3-Bromo-5-fluoro-4'-methyl-1,1'-biphenyl

Cat. No.: B14769415
M. Wt: 265.12 g/mol
InChI Key: LNCUSRJXSULVAV-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group to a carboxylic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding biphenyl derivative.

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.

    Pharmaceutical Research: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved in these interactions are studied to understand the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl
  • 1-Bromo-3-fluoro-5-methylbenzene

Uniqueness

3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, making it valuable for specialized applications in organic synthesis and material science.

Properties

Molecular Formula

C13H10BrF

Molecular Weight

265.12 g/mol

IUPAC Name

1-bromo-3-fluoro-5-(4-methylphenyl)benzene

InChI

InChI=1S/C13H10BrF/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8H,1H3

InChI Key

LNCUSRJXSULVAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)F

Origin of Product

United States

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